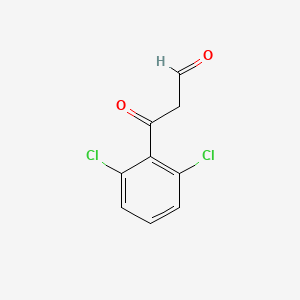
3-(2,6-Dichlorophenyl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2,6-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(2,6-Dichlorophenyl)propanoic acid.
Reduction: 3-(2,6-Dichlorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,6-Dichlorophenyl)-3-oxopropanal exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the oxopropanal structure.
3-(2,6-Dichlorophenyl)propanoic acid: An oxidation product of 3-(2,6-Dichlorophenyl)-3-oxopropanal.
3-(2,6-Dichlorophenyl)-3-hydroxypropanal: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific combination of the dichlorophenyl group and the oxopropanal structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2 |
InChI Key |
IIRXMAZUHAWQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















